2-(1H-indol-3-yl)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}acetamide
Description
This compound features a hybrid structure combining an indole moiety, a thieno-oxazole heterocycle, and an acetamide linker.
Properties
IUPAC Name |
N-(4,6-dihydrothieno[3,4-c][1,2]oxazol-3-yl)-2-(1H-indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-14(17-15-11-7-21-8-13(11)18-20-15)5-9-6-16-12-4-2-1-3-10(9)12/h1-4,6,16H,5,7-8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBBYSRASSNNRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(ON=C2CS1)NC(=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}acetamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the indole derivative, followed by the formation of the thieno[3,4-c][1,2]oxazole ring. The final step involves the coupling of these two moieties through an acetamide linkage.
Indole Derivative Synthesis: The indole nucleus can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Thieno[3,4-c][1,2]oxazole Formation: This ring system can be synthesized through the cyclization of appropriate thioamide and oxazole precursors.
Coupling Reaction: The final step involves the coupling of the indole and thieno[3,4-c][1,2]oxazole moieties using acetic anhydride or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2-(1H-indol-3-yl)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of synthesis, activity, and substituent effects.
Indole-Acetamide Derivatives
- Key Observations: Simplification of the heterocyclic system (e.g., replacing thieno-oxazole with phenethyl or ethyl groups) reduces molecular complexity but may diminish target specificity. Compound 2 () demonstrates substituent-dependent activity, with the p-tolyl group enhancing α-amylase inhibition (IC50 = 1.23 μM) compared to ascorbic acid .
Heterocyclic Hybrids
- Key Observations: Heterocyclic systems like oxadiazole (2i) or triazole (6m) improve metabolic stability and binding interactions. Compound 2i shows potent anticancer activity, likely due to the oxadiazole-thio group enhancing DNA intercalation . The target compound’s thieno-oxazole moiety may offer unique steric and electronic properties compared to oxadiazole or triazole analogs.
Anti-Proliferative Indazole Derivatives
- Key Observations: Indazole derivatives (e.g., 6b) demonstrate substituent-driven efficacy, with fluorophenyl groups enhancing cytotoxicity. This suggests that electron-withdrawing substituents on the target compound’s thieno-oxazole could improve activity .
Comparative Activity Data
- Notable Gaps: No direct data on the target compound’s biological activity. Heterocyclic hybrids (e.g., thieno-oxazole) lack comparative pharmacokinetic or toxicity studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
